7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azepane ring and the dimethoxyphenyl group suggests that this compound may exhibit unique pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.
Mode of Action
The compound acts as a positive modulator of GABA receptors . This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. By potentiating the action of GABA, it increases the inhibitory effect on neuronal activity.
Biochemical Pathways
The compound’s action on GABA receptors affects the GABAergic pathway . This pathway is involved in various neurological processes, including mood regulation, pain perception, and seizure activity. By enhancing GABAergic transmission, the compound can exert anticonvulsant effects .
Result of Action
The compound’s potentiation of GABA receptors leads to increased inhibitory neurotransmission. This can result in significant anti-seizure effects , making the compound potentially useful in the treatment of conditions like epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: This step may involve nucleophilic substitution reactions where an azepane derivative is introduced.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the azepane ring or the pyrazolo[1,5-a]pyrimidine core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It may be studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
Pharmacological Research:
Industry
Material Science: Possible use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with different substituents.
Azepane Derivatives: Compounds with the azepane ring but different core structures.
Dimethoxyphenyl Compounds: Molecules with the dimethoxyphenyl group attached to various cores.
Uniqueness
“7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is unique due to the combination of its structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-13-20(25-11-7-5-6-8-12-25)26-22(23-15)21(16(2)24-26)17-9-10-18(27-3)19(14-17)28-4/h9-10,13-14H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIKIIQCRJZOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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